molecular formula C10H8F2N2O2 B12631914 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester

Cat. No.: B12631914
M. Wt: 226.18 g/mol
InChI Key: ZAEWDAUADZUWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester typically involves the reaction of pyrrolopyridine derivatives with difluoromethylating agents under specific conditions. One common method involves the use of difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester undergoes saponification under basic conditions to yield 3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid :
Reaction :

  • Conditions : LiOH (aqueous), MeOH, 50–60°C, 4–6 h .

  • Yield : >85% (for analog ester hydrolysis) .

Mechanistic Insight :
The electron-withdrawing difluoromethyl group slightly accelerates ester hydrolysis by polarizing the carbonyl group .

Reduction of the Ester Group

The ester is reduced to the corresponding alcohol using LiAlH₄:
Reaction :

  • Conditions : LiAlH₄ (1–2 equiv), THF, 0°C → RT, 2–20 h .

  • Yield : ~30–50% (observed for unsubstituted analogs) .

Example :

Starting MaterialReagentProductYieldReference
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateLiAlH₄2-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine33%

Note : The difluoromethyl group may sterically hinder reduction efficiency compared to unsubstituted analogs.

N-Alkylation/Protection

The NH group in the pyrrole ring undergoes alkylation for protection:
Reaction :

  • Conditions : NaH (base), SEMCl (2-(trimethylsilyl)ethoxymethyl chloride), THF, 0°C → RT .

  • Yield : 70–90% (for SEM-protected analogs) .

Example :

SubstrateReagentProductYieldReference
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateSEMClMethyl 1-SEM-pyrrolo[2,3-b]pyridine-2-carboxylate75%

Impact of Difluoromethyl : The electron-withdrawing group may reduce NH acidity, necessitating stronger bases.

Hydrazinolysis

The ester reacts with hydrazine to form a hydrazide derivative:
Reaction :

  • Conditions : Hydrazine hydrate, MeOH, 80°C, 2 h .

  • Yield : ~85% (for unsubstituted analogs) .

Product : 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide (precursor for heterocycle synthesis).

Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution, though the difluoromethyl group directs reactivity:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 or 6 (observed in unsubstituted analogs) .

  • Halogenation : NBS or Br₂ may brominate the pyridine ring.

Challenges : Difluoromethyl’s electron-withdrawing effect deactivates the ring, requiring harsh conditions .

Inferred Reactivity

  • Transesterification : May occur with alcohols (e.g., ethanol) under acidic/basic conditions.

  • Nucleophilic Aromatic Substitution : Potential at position 5/6 if leaving groups (e.g., Cl, Br) are introduced.

  • Cross-Coupling : Suzuki-Miyaura coupling feasible with halogenated derivatives.

Scientific Research Applications

Phosphodiesterase Inhibition

One of the most significant applications of this compound is its role as a selective inhibitor of phosphodiesterase 4B (PDE4B). PDE4B is involved in the regulation of inflammatory responses and has been targeted for the treatment of various central nervous system (CNS) disorders.

Case Study: PDE4B Inhibition

In studies involving derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, compound 11h was identified as a potent inhibitor with an IC50 value of approximately 0.48 µM against PDE4B. This compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli, indicating its potential in treating inflammatory diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. This action can be particularly beneficial in conditions characterized by chronic inflammation.

Antitumor Activity

Recent investigations have also highlighted the antitumor potential of certain derivatives derived from this scaffold. These compounds have shown efficacy against fibroblast growth factor receptors (FGFRs), which are often overexpressed in various cancers.

Case Study: FGFR Inhibition

For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. It was effective in inhibiting proliferation and inducing apoptosis in breast cancer cells (4T1), while also reducing their migration and invasion capabilities .

Summary of Biological Activities

Activity TypeMechanism/TargetExample CompoundIC50 Value
PDE4B Inhibition Selective inhibitionCompound 11h ~0.48 µM
Anti-inflammatory Inhibition of TNF-α releaseCompound 11h Significant effect
Antitumor Activity FGFR inhibitionCompound 4h 7 - 712 nM

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, leading to effects such as apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused pyrrole and pyridine ring system, characterized by a carboxylic acid moiety esterified with a methyl group. Its molecular formula is C9H8N2O3C_9H_8N_2O_3, and it exhibits significant solubility and reactivity, making it suitable for various biological applications. The presence of the difluoromethyl group enhances its biological activity by influencing its interaction with molecular targets.

The primary mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives involves inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, migration, and survival, particularly in cancer biology. By inhibiting these receptors, the compound effectively blocks downstream signaling pathways associated with tumor growth and metastasis.

Inhibition of FGFRs

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study reported IC50 values in the nanomolar range for these receptors:

FGFR IC50 (nM)
FGFR17
FGFR29
FGFR325

These findings suggest that the compound could serve as a promising lead in the development of targeted cancer therapies.

Induction of Apoptosis

In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives can induce apoptosis in various cancer cell lines. For example, treatment with specific derivatives resulted in significant reductions in cell viability and increased markers of apoptosis in breast cancer cell lines (4T1 cells) .

Inhibition of Migration and Invasion

The compound also demonstrates the ability to inhibit cancer cell migration and invasion. This effect is critical for preventing metastasis in cancer patients. Experimental data indicate that treatment with certain derivatives significantly reduced the migratory capabilities of treated cells compared to controls .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on PDE4B Inhibition : A series of derivatives were evaluated for their ability to inhibit phosphodiesterase 4B (PDE4B), which is implicated in inflammatory responses. One derivative exhibited selective inhibition and reduced TNF-α release from macrophages exposed to pro-inflammatory stimuli .
  • Cancer Therapeutics : Another study focused on the anti-cancer properties of 1H-Pyrrolo[2,3-b]pyridine derivatives. The compounds were shown to effectively inhibit tumor growth in vivo models while exhibiting low toxicity profiles .

Q & A

Q. What are the established synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester?

Basic Research Focus
The compound is synthesized via multi-step protocols involving reductive amination and coupling reactions. A common route starts with (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride and 2,3-difluorobenzaldehyde. Key steps include:

  • Reductive amination : Reacting the aldehyde with the pyrrolidine derivative in methanol/acetic acid using sodium cyanoborohydride (NaBH3CN) to form an intermediate amine .
  • Coupling reactions : Utilizing bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBroP) as a coupling agent in dichloromethane (DCM) with triethylamine (TEA) to introduce ester or amide functionalities .
    Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the final product.

Q. What analytical techniques are critical for characterizing this compound, and what data should researchers expect?

Basic Research Focus

  • 1H NMR (DMSO-d6) : Key signals include δ ~12.25 ppm (s, 1H, carboxylic acid proton if present), δ ~8.20 ppm (d, aromatic protons), and δ ~2.33 ppm (s, methyl ester group) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 309.9 [M+H]+) confirm the molecular weight .
  • HPLC : Purity assessment (e.g., 97.34% purity reported for related compounds) using reverse-phase columns .

Q. How can researchers optimize coupling reaction efficiency during synthesis?

Advanced Research Focus

  • Solvent selection : Anhydrous DCM minimizes side reactions .
  • Coupling agents : PyBroP outperforms alternatives in yield (e.g., 94% yield achieved under optimized conditions) .
  • Temperature control : Room temperature (20–25°C) prevents decomposition of sensitive intermediates.
  • Real-time monitoring : TLC or HPLC tracks reaction progress. Post-reaction, acid-base workup (1N HCl) removes unreacted reagents .

Q. How should discrepancies in NMR data be resolved during structural confirmation?

Advanced Research Focus

  • Purity validation : Use HPLC to rule out impurities causing split peaks .
  • Solvent effects : Deuterated DMSO or CDCl3 may shift proton signals; consistency is critical .
  • Dynamic effects : Tautomerism in the pyrrolo-pyridine core can lead to unexpected splitting. Computational tools (e.g., ACD/Labs) predict shifts for comparison .
  • 2D NMR : HSQC or HMBC experiments clarify ambiguous correlations in complex heterocycles .

Q. What strategies address regioselectivity challenges during functionalization?

Advanced Research Focus

  • Directing groups : The difluoromethyl group at position 3 electronically directs electrophilic substitution to position 5 or 7 of the pyrrolo-pyridine core .
  • Protecting groups : Temporarily block reactive sites (e.g., esterify the carboxylic acid to prevent undesired nucleophilic attack) .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2 with XPhos ligand) enable selective cross-coupling at low temperatures (40–100°C) .

Q. How does the difluoromethyl group influence the compound’s reactivity and stability?

Advanced Research Focus

  • Electronic effects : The electron-withdrawing difluoromethyl group decreases electron density at adjacent positions, favoring nucleophilic aromatic substitution at meta positions .
  • Metabolic stability : Fluorine atoms reduce susceptibility to oxidative degradation, enhancing in vitro half-life in biological assays .
  • Hydrogen bonding : The CF2 group participates in weak hydrogen bonds, affecting crystallization and solubility .

Q. What computational methods aid in predicting reaction pathways for derivatives?

Advanced Research Focus

  • DFT calculations : Model transition states for key steps (e.g., reductive amination energy barriers) .
  • Docking studies : Predict interactions with biological targets (e.g., kinase inhibitors) using software like AutoDock .
  • QSAR models : Correlate substituent effects (e.g., ester vs. amide) with bioactivity for lead optimization .

Q. What are the documented challenges in scaling up the synthesis of this compound?

Advanced Research Focus

  • Exothermic reactions : Reductive amination requires controlled addition of NaBH3CN to prevent thermal runaway .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. PyBroP) to minimize unreacted starting material .

Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8F2N2O2/c1-16-10(15)7-6(8(11)12)5-3-2-4-13-9(5)14-7/h2-4,8H,1H3,(H,13,14)

InChI Key

ZAEWDAUADZUWBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)N=CC=C2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.